1H-Perimidine
CAS No.: 204-02-4
Cat. No.: VC21308378
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204-02-4 |
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Molecular Formula | C11H8N2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 1H-perimidine |
Standard InChI | InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13) |
Standard InChI Key | AAQTWLBJPNLKHT-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)NC=NC3=CC=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)NC=NC3=CC=C2 |
Introduction
Molecular Structure and Basic Properties
Structural Features
1H-Perimidine consists of a naphthalene backbone fused with a six-membered heterocyclic ring containing two nitrogen atoms at the 1,3-positions. The "1H" designation specifically indicates the presence of a hydrogen atom attached to the nitrogen at position 1. The molecule possesses a planar aromatic system with the naphthalene portion providing structural rigidity . The heterocyclic portion containing the nitrogen atoms introduces reactive sites that enable various chemical transformations and interactions.
In derivatives such as 2,3-dihydro-1H-perimidine, the heterocyclic ring adopts an envelope conformation with the N-C-N group hinged with respect to the naphthalene ring. This structural feature has been observed in X-ray crystallographic studies, showing the N-C-N group angled at approximately 49.86° relative to the naphthalene plane .
Physical and Chemical Properties
1H-Perimidine derivatives typically appear as solid compounds with distinct melting points. For instance, the 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine derivative has been reported to have a melting point of 186.1-186.3°C . These compounds often exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
The nitrogen atoms in the heterocyclic ring provide basic sites that can participate in hydrogen bonding, coordination with metals, and other intermolecular interactions. Notably, unsubstituted perimidine forms weak intramolecular N-H⋯N bonds that stabilize its molecular conformation, as observed in crystal structures .
Synthetic Methodologies
General Synthetic Routes
The most common and economically viable approach for synthesizing perimidines involves the condensation of 1,8-naphthalenediamine (NDA) with carbonyl compounds, particularly aldehydes. This reaction pathway has been extensively exploited due to its relative simplicity and effectiveness . The general reaction involves the cyclization of the diamine group with an activated carbonyl group, leading to the formation of the perimidine ring system.
The mechanistic pathway for perimidine synthesis proceeds through several steps (Scheme 1):
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Activation of the carbonyl carbon of the aldehyde or ketone in the presence of a catalyst or solvent
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Reaction between the activated carbonyl group and one amino group of NDA to form a Schiff base imine intermediate with water elimination
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Nucleophilic attack by the second amino group on the imine, forming a cyclic intermediate
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1,3-proton transfer to produce the corresponding perimidine derivative
Catalytic Approaches
Various catalytic systems have been developed to enhance the efficiency of perimidine synthesis. These approaches improve reaction yields, reduce reaction times, and enable milder reaction conditions. Table 1, adapted from the literature, summarizes several catalytic methods for perimidine synthesis.
No. | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
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1 | Hybrid heteropolyacids (HPA)/EtOH/80°C | 5 h | High | High catalytic efficiency | High temperature |
2 | Sulfamic acid (0.1 mmol)/70°C | 40-95 min | 81-94 | Solvent-free synthesis, high yields | High temperature |
3 | Phenyl boronic acid/EtOH/75°C | 0.5-2.15 h | 86-96 | High yields, simple work-up | High temperature |
4 | Molecular I₂ (7 mol%)/EtOH/RT | 7-45 min | 55-96 | Biologically active perimidine synthesis | - |
5 | Chitosan hydrochloride (20 wt%)/H₂O/90°C | 0.5-6 h | 50-95 | Green solvent, broad substrate scope | High temperature, long reaction time |
Data compiled from available synthetic methods
Eco-Friendly Protocols
Recent advancements in perimidine synthesis have focused on developing environmentally friendly protocols. These include methods using microwave radiation, ultrasound, and grinding techniques . Such approaches align with green chemistry principles by reducing solvent usage, energy consumption, and waste generation. For instance, solvent-free synthesis using sulfamic acid as a catalyst has been reported to produce good yields (81-94%) of perimidine derivatives within relatively short reaction times (40-95 minutes) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about perimidine compounds. For 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic perimidine protons :
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Two doublets of doublets at 6.529 and 7.009 ppm for CH-4+9 and CH-6+7, respectively
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A doublet at 7.160 ppm for CH-5+8
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A singlet at 5.470 ppm for CH-2 connecting both fragments
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A singlet at 6.832 ppm for NH protons
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Broad singlets at 6.910 and 7.133 ppm for imidazolyl CH protons
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A broad singlet at 12.277 ppm for imidazolyl NH
The ¹³C NMR spectrum further confirms the structure with signals at:
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62.03 ppm for CH-2
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105.21, 116.09, and 127.29 ppm for perimidine CH-4+9, CH-6+7, and CH-5+8
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117.68 and 127.45 ppm for imidazolyl CH
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113.03, 134.75, 142.99, and 147.43 ppm for quaternary carbons
Infrared (IR) Spectroscopy
IR spectroscopy provides information about functional groups present in perimidine molecules. For instance, the presence of N-H stretching vibrations typically appears in the 3300-3500 cm⁻¹ region, while aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ range .
X-ray Crystallography
Crystallographic studies have revealed important structural details of perimidine derivatives. For example, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine crystallizes in the P2₁/c space group with cell parameters a = 11.5777(9) Å, b = 9.2885(11) Å, c = 13.9591 Å, and β = 113.472(3)° . The crystal structure confirms that the molecule consists of two main fragments: a 2,3-dihydro-1H-perimidine portion and a 1H-imidazole portion connected by a single C-C covalent bond.
Notably, the hetero ring of the perimidine moiety adopts an envelope conformation, with the N-C-N group hinged with respect to the naphthalene ring at 49.86(16)°. The dihedral angle between the mean planes of the 1H-perimidine and imidazole ring systems is 95.74(7)°, indicating an almost perpendicular arrangement of these two fragments .
Derivatives and Structure-Activity Relationships
Common Derivatives
Several perimidine derivatives have been synthesized and characterized, each exhibiting unique properties:
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2-Phenyl-1H-perimidine (C₁₇H₁₂N₂): A derivative with a phenyl substituent at position 2
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2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine: A biologically relevant molecule with a thiophene substituent
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2-(Pyridin-2-yl)-1H-perimidine: A derivative featuring a pyridine substituent, which has been studied along with its N-methylated analogues
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2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: A derivative containing an imidazole moiety
Structure-Activity Relationships
The structural features of perimidine derivatives significantly influence their biological activities. The 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine derivative has demonstrated promising inhibitory activity against acetylcholinesterase (AChE) compared to the reference drug tacrine . Molecular docking studies have been conducted to understand the binding mode of this molecule at the active site of AChE, providing insights into the structure-activity relationships.
Biological and Medicinal Applications
Enzyme Inhibition Properties
Perimidine derivatives have shown significant potential as enzyme inhibitors. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine exhibits inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This finding suggests potential applications in the treatment of neurological disorders such as Alzheimer's disease, where AChE inhibitors are commonly used as therapeutic agents.
Molecular docking studies have provided insights into the binding interactions between perimidine derivatives and their target enzymes. These computational approaches help in understanding the molecular basis of the observed biological activities and guide the rational design of more potent and selective inhibitors .
Computational Studies
Computational methods have been employed to gain deeper insights into the structural, electronic, and energetic properties of perimidine compounds. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been used to analyze molecular properties such as HOMO-LUMO energy gaps, chemical reactivity descriptors, molecular electrostatic potential (MEP) mapping, dipole moments, and natural charge distributions .
For instance, in the case of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, computational studies have shown good correlation between theoretical predictions and experimental data obtained from various spectroscopic techniques . Such computational approaches complement experimental investigations and provide valuable information for understanding structure-property relationships.
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